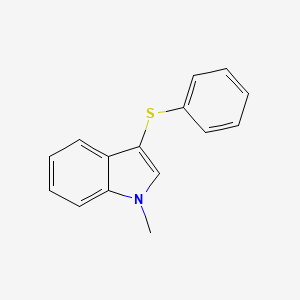

1-Methyl-3-phenylsulfanyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63955-67-9 |

|---|---|

Molecular Formula |

C15H13NS |

Molecular Weight |

239.3 g/mol |

IUPAC Name |

1-methyl-3-phenylsulfanylindole |

InChI |

InChI=1S/C15H13NS/c1-16-11-15(13-9-5-6-10-14(13)16)17-12-7-3-2-4-8-12/h2-11H,1H3 |

InChI Key |

VUMAOSLVZGFDAT-UHFFFAOYSA-N |

SMILES |

CN1C=C(C2=CC=CC=C21)SC3=CC=CC=C3 |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)SC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Studies of 1 Methyl 3 Phenylsulfanyl 1h Indole

Vibrational Spectroscopic Analysis (FTIR, FT-Raman) in Molecular Structure Determination

No specific FTIR or FT-Raman spectral data, including peak assignments and vibrational modes for 1-Methyl-3-phenylsulfanyl-1H-indole, are available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

A complete set of assigned ¹H and ¹³C NMR chemical shifts and coupling constants for this compound could not be sourced from available databases or publications.

Mass Spectrometry Techniques in Compound Identification and Purity Assessment

While mass spectra for analogues are documented, specific high-resolution mass spectrometry (HRMS) data and a detailed fragmentation pattern for this compound are not publicly available.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

No published crystal structure for this compound was found. Consequently, an analysis of its crystallographic parameters is not possible.

Analysis of Dihedral Angles and Conformational Preferences of Substituents

Without crystallographic data, a discussion of the dihedral angles between the indole (B1671886) and phenyl rings and the conformational preferences of the substituents in the solid state cannot be conducted.

Computational Chemistry and Theoretical Investigations of 1 Methyl 3 Phenylsulfanyl 1h Indole

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Had research been conducted on 1-Methyl-3-phenylsulfanyl-1H-indole, this section would detail the specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*) used for the calculations.

Molecular Dynamics Simulations to Investigate Conformational Landscapes

MD simulations would model the physical movements of the atoms in the molecule over time. This analysis would reveal the molecule's flexibility, stable conformations, and the energy barriers between them. For this compound, simulations could explore the rotation around the C-S and N-CH3 bonds to understand its conformational preferences in different environments (e.g., in a vacuum or a specific solvent).

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Approaches

If a series of related indole (B1671886) derivatives with known biological activity were available, a QSAR model could be developed. This statistical model would create a mathematical relationship between the physicochemical properties of the molecules (descriptors) and their biological activity. Such a model for this compound and its analogs could predict the activity of new, unsynthesized compounds, thereby guiding drug design efforts. However, no such specific QSAR studies involving this compound have been found.

Mechanistic Insights into Biological Interactions of N1 Methyl C3 Phenylsulfanyl Indole Scaffolds

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method provides insights into the binding mode and affinity, helping to rationalize observed biological activities and guide the design of new compounds.

While no specific molecular docking studies for 1-Methyl-3-phenylsulfanyl-1H-indole were found, docking simulations are routinely used to study the interactions of indole (B1671886) derivatives with their biological targets. These studies can predict binding energies and identify key interactions that contribute to the stability of the ligand-receptor complex.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. The indole scaffold itself is a key pharmacophoric element in many drug classes.

For a molecule like this compound, the key pharmacophoric features would likely include:

The indole nitrogen, which can act as a hydrogen bond donor or acceptor.

The aromatic system of the indole ring, capable of engaging in π-π stacking and hydrophobic interactions.

The N1-methyl group, which adds a specific steric and hydrophobic feature.

The C3-phenylsulfanyl group, which introduces a flexible hydrophobic moiety and a sulfur atom that could participate in specific polar or non-polar interactions.

These features would collectively define how the molecule fits into a binding site and interacts with specific amino acid residues, such as through hydrogen bonds, hydrophobic contacts, and van der Waals forces.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Serotonin (5-hydroxytryptamine) |

| (S)-QND8 |

| (S)-T2 |

In Vitro Mechanistic Studies of Cellular Responses (e.g., Inhibition of Cell Proliferation, Induction of Apoptosis in Research Models)

Extensive literature searches did not yield specific in vitro studies on the cellular responses to this compound, including its effects on cell proliferation and apoptosis. Research on the direct biological activities of this particular compound in cancer cell lines or other research models appears to be limited or not publicly available.

While the broader class of indole-containing compounds has been the subject of numerous anticancer studies, the specific substitutions at the N1 (methyl) and C3 (phenylsulfanyl) positions define the unique properties of this compound. Without dedicated research on this molecule, any discussion of its potential for inhibiting cell proliferation or inducing apoptosis would be speculative.

Typically, in vitro mechanistic studies for a novel compound of this nature would involve a series of established assays to determine its biological effects. Methodologies would likely include:

Cell Viability and Proliferation Assays: To assess the compound's ability to inhibit cancer cell growth, researchers often employ assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) assays. These colorimetric assays measure the metabolic activity of cells, which is indicative of their viability and proliferative capacity. A reduction in signal in the presence of the compound would suggest a cytotoxic or cytostatic effect.

Apoptosis Detection Assays: To determine if the compound induces programmed cell death, or apoptosis, various methods can be utilized. These include Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry analysis, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Another common technique is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis.

Cell Cycle Analysis: To understand how the compound might be affecting cell proliferation, cell cycle analysis is often performed. This involves staining cells with a DNA-intercalating dye (like propidium iodide) and analyzing the DNA content of the cell population by flow cytometry. This can reveal if the compound causes cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing the cells from progressing through the division cycle.

Western Blot Analysis: To probe the molecular mechanisms underlying the observed cellular effects, Western blotting is a crucial technique. This method allows for the detection and quantification of specific proteins involved in key cellular pathways. For instance, researchers might examine the expression levels of proteins involved in cell cycle regulation (e.g., cyclins, cyclin-dependent kinases) or apoptosis (e.g., caspases, Bcl-2 family proteins).

The data generated from such studies would be essential for constructing a mechanistic understanding of how this compound interacts with cells. This would include determining its potency (e.g., IC50 values for cell growth inhibition) and elucidating the specific signaling pathways it modulates to exert its effects.

Structure Activity Relationship Sar Studies of 1 Methyl 3 Phenylsulfanyl 1h Indole and Its Analogs

Impact of N1-Methylation on Biological Activity and Pharmacological Profiles

The methylation at the N1 position of the indole (B1671886) ring is a critical determinant of biological activity. Studies comparing N1-methylated indoles with their N-H counterparts have revealed a significant enhancement in potency upon methylation. For instance, in a series of indole-based anticancer agents, methyl substitution at the N1 position of the indole nucleus was found to increase the activity by approximately 60-fold compared to the non-substituted analogs. elsevierpure.com This substantial increase in activity suggests that the N1-methyl group may play a crucial role in several factors, including but not limited to:

Increased Lipophilicity: The addition of a methyl group enhances the lipophilic character of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.

Steric Interactions: The methyl group can induce a specific conformation that is more favorable for binding to the target protein.

Prevention of Hydrogen Bonding: The absence of the N-H proton prevents the formation of hydrogen bonds at this position, which could be detrimental to activity if the binding pocket has a hydrophobic character in this region.

The consistent observation of increased potency with N1-methylation across various indole derivatives underscores its importance in the design of pharmacologically active compounds based on this scaffold.

Role of the C3-Phenylsulfanyl Moiety in Modulating Target Affinity and Selectivity

The C3 position of the indole ring is a key site for functionalization, and the nature of the substituent at this position profoundly influences the biological activity. The phenylsulfanyl group at C3 of 1-methyl-3-phenylsulfanyl-1H-indole is a significant feature that contributes to its pharmacological effects. While direct studies on this specific moiety are limited, the broader context of C3-substituted indoles provides valuable insights.

Influence of Substitutions on the Phenylsulfanyl Ring on Activity

The electronic and steric properties of the phenylsulfanyl ring can be fine-tuned by introducing various substituents, thereby modulating the biological activity of the parent compound. Although direct SAR studies on substituted this compound are not extensively documented, research on analogous systems, such as 3-(arylazo)indoles, provides valuable insights into how substitutions on a C3-aromatic moiety can impact activity. In a study of novel C3-arylazo-coupled indoles, a range of substituents including alkyl, halogen, amino, alkoxy, and alkylsulfonyl groups were introduced at the ortho, meta, and para positions of the C3-aromatic ring, leading to compounds with potent anti-MRSA activities. nih.gov

Based on these findings and general medicinal chemistry principles, the following trends can be anticipated for substitutions on the phenylsulfanyl ring of this compound:

Electron-donating groups (e.g., methoxy, methyl): These groups can increase the electron density of the phenyl ring, potentially enhancing π-π interactions or cation-π interactions with the target.

Electron-withdrawing groups (e.g., halogens, nitro): These groups can alter the electrostatic potential of the ring and may form specific interactions, such as halogen bonds, with the target. The position of the substituent (ortho, meta, or para) would be critical in determining the nature and directionality of these interactions.

Bulky substituents: Large groups may introduce steric hindrance, which could either be detrimental if it clashes with the binding site or beneficial if it helps to orient the molecule correctly for optimal binding.

The table below illustrates the potential impact of various substituents on the phenylsulfanyl ring on the biological activity profile of the lead compound.

| Substituent Position | Substituent Type | Expected Impact on Activity | Rationale |

| Para | Electron-donating (e.g., -OCH3) | Potential for increased potency | Enhanced π-system electron density may improve binding affinity. |

| Para | Electron-withdrawing (e.g., -Cl, -F) | Variable; potential for increased or decreased potency | Can alter electrostatic interactions and may introduce halogen bonding. |

| Ortho | Any | Potential for decreased potency | Steric hindrance may disrupt optimal binding conformation. |

| Meta | Any | Variable | Positional effects are highly dependent on the specific target's topology. |

Effects of Further Functionalization at Other Indole Positions (e.g., C2, C5, C7) on Efficacy and Specificity

Modification of other positions on the indole nucleus of this compound offers another avenue to refine its pharmacological properties.

C5 Position: The C5 position on the benzene (B151609) portion of the indole ring is a common site for modification. In a study of C5-substituted cinmethylin (B129038) analogs, it was found that electron-withdrawing groups, such as halogens, on the benzene ring led to high herbicidal activity. Similarly, in a series of CFTR potentiators based on a tetrahydro-pyrido[4,3-b]indole scaffold, substitutions at the C5 position were explored to optimize activity. These findings suggest that introducing substituents at the C5 position of this compound could modulate its potency and selectivity.

C7 Position: The C7 position is adjacent to the indole nitrogen. Functionalization at this position is less common but can be used to probe specific interactions with a biological target. Strategies for the selective C-H functionalization of the indole's benzene core, including the C7 position, have been developed, opening up possibilities for creating novel analogs with unique pharmacological profiles.

The following table summarizes the observed effects of functionalization at different indole positions in various analog series.

| Position of Functionalization | Type of Substituent | Observed Effect on Biological Activity | Reference Compound Series |

| C5 | Halogen | Increased herbicidal activity | Cinmethylin analogs |

| C5 | Various | Modulated CFTR potentiation | Tetrahydro-pyrido[4,3-b]indoles |

| C7 | Aryl, Alkyl, etc. | Potential for novel activities | General indole functionalization |

Conformational Analysis and its Correlation with Biological Outcomes

Crystal structure analysis of a related compound, (3-phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl acetate, revealed that the phenylsulfonyl and phenylsulfanyl rings are nearly perpendicular to the indole ring system. This suggests that the substituents at N1 and C3 can adopt conformations that are significantly out of the plane of the indole core.

Computational methods, such as Density Functional Theory (DFT) modeling, can be employed to predict the preferred conformations of this compound and its analogs in different environments. By correlating these predicted low-energy conformations with the observed biological activities of a series of analogs, it is possible to build a pharmacophore model. This model can define the key spatial and electronic features required for activity and guide the design of new, more potent, and selective compounds. For instance, in the development of Taxol analogs, conformational analysis was instrumental in designing constrained molecules that locked the drug into its bioactive conformation, leading to highly potent compounds. A similar approach could be highly beneficial in optimizing the pharmacological profile of this compound.

Future Research Directions and Translational Perspectives for 1 Methyl 3 Phenylsulfanyl 1h Indole

The exploration of 1-Methyl-3-phenylsulfanyl-1H-indole and its related structures stands at a promising frontier in medicinal chemistry and drug discovery. The indole (B1671886) nucleus is a well-established "privileged scaffold," known for its presence in a vast array of biologically active natural products and synthetic drugs. nih.govmdpi.com The introduction of an organosulfur moiety, specifically a phenylsulfanyl group, at the 3-position of the N-methylated indole core, creates a unique chemical entity with potential for novel biological interactions. While direct research on this compound is nascent, the wealth of knowledge surrounding its constituent parts—the indole scaffold and organosulfur compounds—provides a strong foundation for future investigations. This section outlines key future research directions that could unlock the therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-Methyl-3-phenylsulfanyl-1H-indole, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or sulfanylation of a pre-functionalized indole precursor. For example, reacting 1-methylindole with phenylsulfenyl chloride in anhydrous dimethylformamide (DMF) under nitrogen atmosphere, followed by purification via column chromatography. Reaction optimization should include temperature control (e.g., 0°C to room temperature) and stoichiometric adjustments to minimize byproducts. Monitoring via TLC and NMR spectroscopy is critical .

- Data Validation : Confirm product purity using - and -NMR to verify the absence of unreacted starting materials. Compare spectroscopic data with literature values (e.g., S–C bond resonance at ~1.75–1.80 Å in X-ray structures) .

Q. How can the molecular structure of this compound be reliably characterized?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystallize the compound using slow evaporation in acetonitrile or DCM/hexane. Refinement via SHELXL (for small molecules) resolves bond lengths and angles, with typical S–O and S–C distances of 1.42–1.75 Å and tetrahedral geometry at the sulfur atom .

- Complementary Techniques : Pair SCXRD with FT-IR (to confirm S–C and C–H stretches) and mass spectrometry (ESI-MS for molecular ion validation) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural analysis of this compound derivatives?

- Methodology : For twinned crystals, use the TwinRotMat algorithm in SHELXL to refine twin laws. For disorder, apply PART and SUMP instructions to model split positions, constrained via similarity restraints (e.g., AFIX 66). Validate using the R1 factor (<5%) and residual electron density maps .

- Case Study : In a related indole sulfonyl derivative, disorder in the phenyl ring was resolved by assigning partial occupancy (0.7:0.3) and refining anisotropic displacement parameters .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence material properties?

- Analysis : Graph set analysis (Etter’s formalism) reveals C–H⋯O and C–H⋯π interactions as key packing drivers. For example, C4–H4⋯O4 hydrogen bonds form C(10) chains along the b-axis, while phenyl–indole π-stacking contributes to thermal stability .

- Impact : These interactions correlate with melting points (e.g., 147–150°C in analogs) and solubility profiles. Computational modeling (Hirshfeld surface analysis) quantifies interaction contributions .

Q. How can discrepancies between experimental and computational data (e.g., NMR shifts, bond angles) be systematically addressed?

- Troubleshooting : Cross-validate DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-311++G(d,p)) with SCXRD data. For NMR shifts >0.5 ppm deviation, check solvent effects (e.g., DMSO vs. CDCl3) or conformational flexibility. Adjust computational models to include implicit solvation (PCM) .

- Example : In 3-(phenylsulfonyl)indole derivatives, S–N bond elongation (1.68 Å vs. DFT-predicted 1.65 Å) was attributed to crystal packing stresses .

Q. What strategies are effective for predicting the pharmacological activity of this compound derivatives?

- Methodology : Perform molecular docking (AutoDock Vina) against targets like HIV-1 reverse transcriptase or nicotinic acetylcholine receptors. Use crystallographic poses of analogous compounds (e.g., 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide) as templates. Validate with in vitro assays (e.g., MIC for antimicrobial activity) .

- Data Interpretation : Prioritize derivatives with low binding energy (<−8 kcal/mol) and favorable ADMET profiles (SwissADME prediction) .

Methodological Best Practices

- Crystallography : Always deposit raw data in the Cambridge Structural Database (CSD) or IUCr repository for reproducibility .

- Synthesis : Document reaction yields, purification steps, and spectroscopic anomalies to aid reproducibility (e.g., unexpected ESI-MS fragmentation due to tosyl group loss) .

- Ethics : Disclose conflicts of interest and adhere to IUCr guidelines for data reporting to avoid fabrication/falsification allegations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.